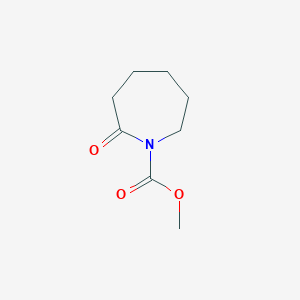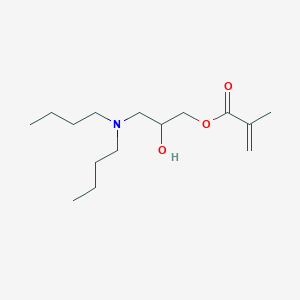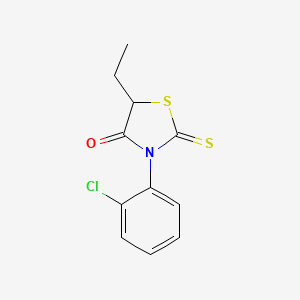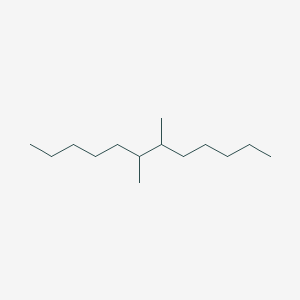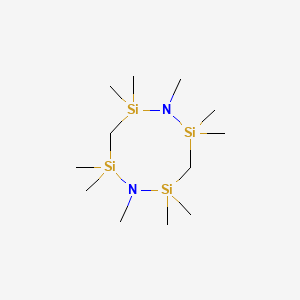
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane is an organosilicon compound known for its unique structural properties. This compound is part of a class of chemicals that are used in various industrial and scientific applications due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane typically involves the reaction of dimethyldichlorosilane with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of dimethyldichlorosilane, followed by a series of condensation reactions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents; reactions are often performed under reflux conditions to ensure complete substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
科学研究应用
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
作用机制
The mechanism of action of 1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular functions.
相似化合物的比较
Similar Compounds
Decamethylcyclopentasiloxane: Another organosilicon compound with similar applications but different structural properties.
Hexamethyldisiloxane: A smaller organosilicon compound used in similar industrial applications.
Uniqueness
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane is unique due to its specific arrangement of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
属性
CAS 编号 |
18077-49-1 |
|---|---|
分子式 |
C12H34N2Si4 |
分子量 |
318.75 g/mol |
IUPAC 名称 |
1,2,2,4,4,5,6,6,8,8-decamethyl-1,5,2,4,6,8-diazatetrasilocane |
InChI |
InChI=1S/C12H34N2Si4/c1-13-15(3,4)11-17(7,8)14(2)18(9,10)12-16(13,5)6/h11-12H2,1-10H3 |
InChI 键 |
UVKPONBPLKEDBF-UHFFFAOYSA-N |
规范 SMILES |
CN1[Si](C[Si](N([Si](C[Si]1(C)C)(C)C)C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





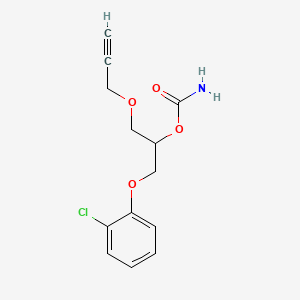
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)

![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
